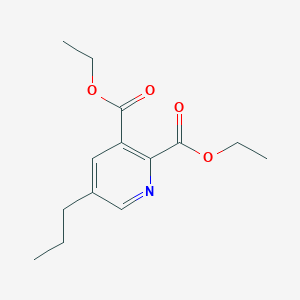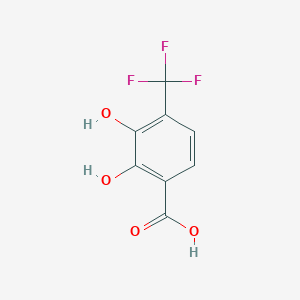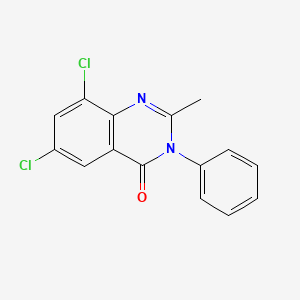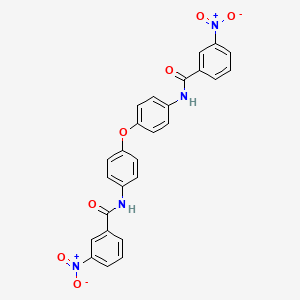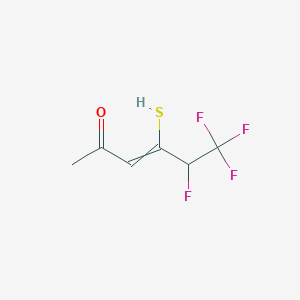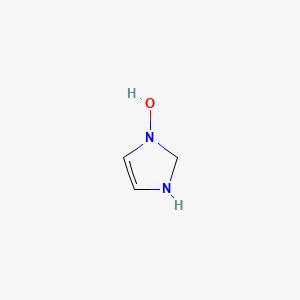
2,3-Dihydro-1H-imidazol-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1H-imidazol-1-ol is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical properties and its presence in various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-imidazol-1-ol can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach Synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using a suitable oxidizing agent.
Industrial Production Methods
Industrial production often employs the Debus-Radziszewski synthesis due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pH to optimize yield and purity .
化学反应分析
Types of Reactions
2,3-Dihydro-1H-imidazol-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield imidazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and halides are commonly employed.
Major Products
Oxidation: Imidazole derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazoles depending on the nucleophile used.
科学研究应用
2,3-Dihydro-1H-imidazol-1-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,3-Dihydro-1H-imidazol-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Agonism: It can act as an agonist for certain receptors, triggering a biological response.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
2,3-Dihydro-1H-imidazol-1-ol can be compared with other imidazole derivatives:
Imidazole: Unlike this compound, imidazole lacks the dihydro component and has a more aromatic character.
Imidazoline: This compound is a reduced form of imidazole and has different reactivity and applications.
Benzimidazole: This compound contains a fused benzene ring, giving it unique properties and applications in pharmaceuticals.
Similar Compounds
- Imidazole
- Imidazoline
- Benzimidazole
- Thiazole
- Oxazole
属性
CAS 编号 |
112305-17-6 |
|---|---|
分子式 |
C3H6N2O |
分子量 |
86.09 g/mol |
IUPAC 名称 |
3-hydroxy-1,2-dihydroimidazole |
InChI |
InChI=1S/C3H6N2O/c6-5-2-1-4-3-5/h1-2,4,6H,3H2 |
InChI 键 |
SKENOJAASHSEMK-UHFFFAOYSA-N |
规范 SMILES |
C1NC=CN1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


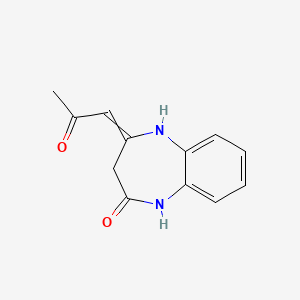
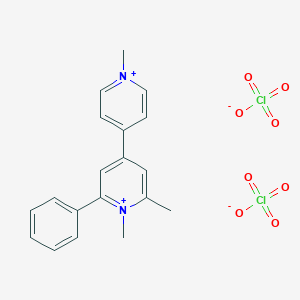
![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)
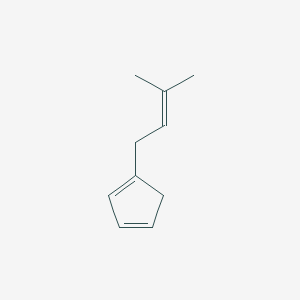
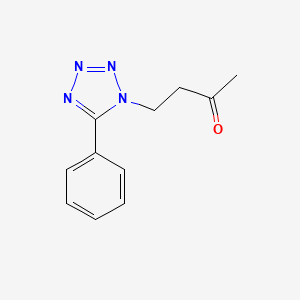
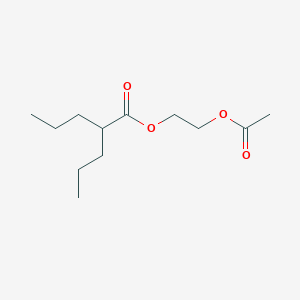
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
